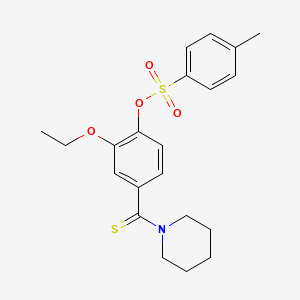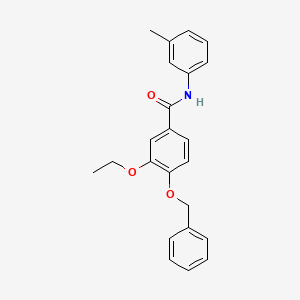
N,N-bis(2-cyanoethyl)-2-furamide
Descripción general
Descripción
N,N-bis(2-cyanoethyl)-2-furamide, also known as BCF, is a chemical compound that belongs to the family of N-substituted amides. It is a colorless and odorless liquid that is soluble in water and organic solvents. BCF has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, including N,N-bis(2-cyanoethyl)furan-2-carboxamide, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents due to their remarkable therapeutic efficacy .
Epoxy Resin Synthesis
Furan derivatives are used in the synthesis of epoxy resins . These resins are produced in high volumes in the industry for a wide range of applications .
Dyeing Performance
N,N-bis(2-cyanoethyl)furan-2-carboxamide has been used in the synthesis of disperse dyes . These dyes have been assessed on polyester, fir powder, and acetylated fir powder, showing a wide range of color shades .
Chemosensitive Resistors
The compound has been used in the development of chemosensitive resistors . These resistors are used in sensors that respond to changes in the chemical environment .
Phosphorylating Reagent
N,N-bis(2-cyanoethyl)furan-2-carboxamide has been used as a phosphorylating reagent . This is important in various biochemical reactions and processes .
Plant Immune Response Regulation
The compound CBKinase1_007044, also known as Receptor for Activated C Kinase1 (RACK1), regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering . It is associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants .
Disease Resistance in Plants
RACK1, or CBKinase1_007044, plays a role in disease resistance in plants . It is involved in both effector-triggered immunity (ETI) and pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI) .
Stress-Signaling in Plants
Cysteine-rich receptor-like kinases (CRKs), such as CBKinase1_007044, bind to the calcium ion to regulate stress-signaling and plant development-related pathways .
Mecanismo De Acción
Target of Action
N,N-bis(2-cyanoethyl)furan-2-carboxamide, also known as N,N-bis(2-cyanoethyl)-2-furamide or CBKinase1_007044, is a furan derivative . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have been employed in a variety of disease areas . .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They are involved in a variety of therapeutic applications, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological and pharmacological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages .
Propiedades
IUPAC Name |
N,N-bis(2-cyanoethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-5-2-7-14(8-3-6-13)11(15)10-4-1-9-16-10/h1,4,9H,2-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPWBMMZINLFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-cyanoethyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-nonyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4755948.png)

![3-{5-[2-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4755968.png)
![6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B4755978.png)
![3-[2-cyano-3-(cyclopropylamino)-3-oxo-1-propen-1-yl]phenyl 2-furoate](/img/structure/B4755988.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(4-propoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4755998.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-nitrophenyl)thiourea](/img/structure/B4756007.png)
![5-propyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4756015.png)
![8,9-dimethyl-2-(4-methylphenyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4756016.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4756034.png)
![methyl 7-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4756039.png)

![N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4756056.png)